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Compound of Interest

Compound Name: Atomoxetine

Cat. No.: B1665822 Get Quote

This guide provides a comprehensive comparison of atomoxetine and placebo in reducing

impulsivity in rodent models, with a focus on supporting experimental data and detailed

methodologies for researchers, scientists, and drug development professionals.

Quantitative Data Summary
The following table summarizes the quantitative effects of atomoxetine versus a vehicle

(placebo) control on impulsivity, primarily measured by premature responses in the 5-Choice

Serial Reaction Time Task (5-CSRTT). Premature responses are a key indicator of impulsive

action in rodents.
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Rodent Model
Atomoxetine Dose
(mg/kg, i.p.)

Key Findings on
Impulsivity
(Premature
Responses)

Reference

Lister Hooded Rats

(High Impulsive)
1.0, 3.0

Significant reduction

in premature

responding at both

doses compared to

vehicle.

[1]

Lister Hooded Rats

(Low Impulsive)
1.0, 3.0

No significant effect

on premature

responding compared

to vehicle.

[1]

Long-Evans Rats 0.5, 1.0, 2.0

Dose-dependent

decrease in premature

responding,

particularly under

conditions with a long

inter-trial interval

designed to increase

impulsivity.

[2]

Neurokinin-1 Receptor

Knockout (NK1R-/-)

Mice

10.0

Significantly reduced

premature responses

compared to vehicle.

[3]

Wildtype Mice 0.3, 3.0, 10.0

No significant effect

on premature

responding at any

dose.

[3]

Spontaneously

Hypertensive Rats

(SHR)

Not specified

No significant effect

on premature

responding.

C57BL/6J Mice 1.0, 3.0, 5.0 Significant reduction

in premature
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responding at all

tested doses.

Experimental Protocols
The primary experimental paradigm cited in the literature for assessing the effects of

atomoxetine on impulsivity in rodents is the 5-Choice Serial Reaction Time Task (5-CSRTT).

5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is an operant conditioning-based task that measures visuospatial attention and

motor impulsivity.

Apparatus: The task is conducted in an operant chamber equipped with:

A curved wall with five apertures, each containing a light-emitting diode (LED).

A food magazine on the opposite wall to deliver a reward (e.g., sugar pellet).

Infrared beams to detect nose pokes into the apertures and the food magazine.

A house light to illuminate the chamber.

The chamber is housed within a sound-attenuating box.

Training Procedure: Rodents undergo a multi-stage training process that can take several

weeks:

Habituation: Rats are familiarized with the operant chamber and learn to retrieve rewards

from the food magazine.

Initial Training: Rats are trained to associate a nose poke into an illuminated aperture with a

food reward. Initially, the light stimulus is presented for a long duration.

Task Progression: The stimulus duration is gradually shortened, and the inter-trial interval

(ITI) is introduced and sometimes varied to increase task difficulty and challenge impulsivity.
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Testing Procedure: A typical testing session consists of a set number of trials (e.g., 100). Each

trial follows this sequence:

The rat initiates a trial (often by poking its nose in the food magazine).

An inter-trial interval (ITI) begins, during which the rat must wait.

A brief light stimulus is presented in one of the five apertures.

The rat must make a nose poke into the correct illuminated aperture within a limited hold

period to receive a reward.

Key Behavioral Measures:

Premature Responses: A nose poke into an aperture during the ITI, before the stimulus light

is presented. This is the primary measure of impulsivity or "impulsive action."

Accuracy: The percentage of correct responses to the total number of correct and incorrect

responses. This measures attention.

Omissions: The failure to make any response during the limited hold period. This can

indicate inattention or motivational deficits.

Response Latency: The time taken to make a correct response after the stimulus

presentation.

Reward Latency: The time taken to collect the reward after a correct response.

Animal Models and Drug Administration
Animal Models: Various rodent strains are used, including standard laboratory rats (e.g.,

Lister Hooded, Long-Evans) and mouse strains (e.g., C57BL/6J). Additionally, genetic

models of ADHD, such as the spontaneously hypertensive rat (SHR) and neurokinin-1

receptor knockout (NK1R-/-) mice, are utilized.

Drug Administration: Atomoxetine hydrochloride is typically dissolved in saline and

administered via intraperitoneal (i.p.) injection at specified doses. A placebo group receives a
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vehicle injection (saline). The drug is usually administered a set time before the behavioral

testing session.
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Caption: Experimental workflow for assessing atomoxetine's effect on impulsivity.
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Caption: Signaling pathway of atomoxetine in the prefrontal cortex.

Mechanism of Action
Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of

action in reducing impulsivity is thought to be the blockade of the presynaptic norepinephrine

transporter (NET) in the prefrontal cortex (PFC). This inhibition leads to an increase in the

synaptic concentration of norepinephrine.

Interestingly, in the PFC, the NET is also responsible for the reuptake of dopamine. Therefore,

by blocking NET, atomoxetine also increases the levels of dopamine in this brain region. This
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dual enhancement of norepinephrine and dopamine signaling in the PFC is believed to improve

executive functions, including inhibitory control, leading to a reduction in impulsive behaviors.

The therapeutic effects are mediated through the modulation of postsynaptic α2-adrenergic and

D1 receptors. Unlike stimulant medications, atomoxetine does not significantly increase

dopamine in subcortical regions like the nucleus accumbens, which is associated with a lower

potential for abuse.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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